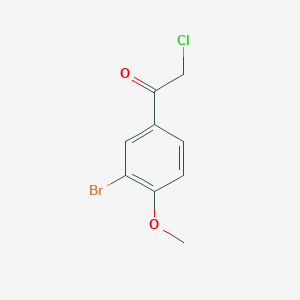

1-(3-Bromo-4-methoxyphenyl)-2-chloroethanone

Descripción general

Descripción

“1-(3-Bromo-4-methoxyphenyl)-2-chloroethanone” is a chemical compound with the CAS Number: 35310-75-9 . It is a white to yellow solid at room temperature .

Synthesis Analysis

The synthesis of “1-(3-Bromo-4-methoxyphenyl)-2-chloroethanone” involves the use of ammonium cerium (IV) nitrate and LiBr in CH3CN, added to 4-methoxyacetophenone . Another method involves the use of trimethylphenylammonium tribromide at 0 °C to a stirred solution of acetophenones 3-bromo-4-methoxyacetophenone in THF .

Molecular Structure Analysis

The molecular formula of “1-(3-Bromo-4-methoxyphenyl)-2-chloroethanone” is C9H9BrO2 . The average mass is 229.071 Da and the monoisotopic mass is 227.978592 Da .

Physical And Chemical Properties Analysis

“1-(3-Bromo-4-methoxyphenyl)-2-chloroethanone” has a density of 1.4±0.1 g/cm3, a boiling point of 316.6±27.0 °C at 760 mmHg, and a flash point of 145.3±23.7 °C . It has 2 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .

Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst1-(3-Bromo-4-methoxyphenyl)-2-chloroethanone serves as a valuable boron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it a versatile choice for synthesizing complex molecules.

Bioactive Compound Exploration

Given its bromophenol structure, 1-(3-Bromo-4-methoxyphenyl)-2-chloroethanone may exhibit bioactivity. Bromophenols are known for their diverse biological properties, including antioxidant, antimicrobial, and anti-inflammatory effects. Investigating its potential as a marine natural product could lead to the discovery of novel therapeutic agents .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Mecanismo De Acción

Target of Action

Similar organohalogen compounds have been studied for their inhibitory effects on enzymes such as acetylcholinesterase (ache) and carbonic anhydrase (ca) . These enzymes play crucial roles in neurotransmission and pH regulation in the body, respectively .

Mode of Action

For instance, in the Suzuki–Miyaura (SM) cross-coupling reaction, organohalogen compounds participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The inhibition of ache and ca by similar compounds can affect neurotransmission and intracellular ph regulation, respectively . These changes can have downstream effects on various physiological processes.

Pharmacokinetics

A related compound, 1-(3-bromo-4-methoxyphenyl)ethanone, has been predicted to have high gastrointestinal absorption and to be bbb permeant . It is also predicted to be a CYP1A2 inhibitor . These properties could impact the bioavailability of the compound.

Result of Action

The inhibition of ache and ca by similar compounds can lead to changes in neurotransmission and intracellular ph regulation, respectively . These changes can potentially affect various physiological processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(3-Bromo-4-methoxyphenyl)-2-chloroethanone. For instance, the SM cross-coupling reaction, in which similar compounds participate, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action could be influenced by the presence of various functional groups and reaction conditions.

Propiedades

IUPAC Name |

1-(3-bromo-4-methoxyphenyl)-2-chloroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBHPFFPACVVLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CCl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368915 | |

| Record name | 1-(3-bromo-4-methoxyphenyl)-2-chloroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromo-4-methoxyphenyl)-2-chloroethanone | |

CAS RN |

3114-09-8 | |

| Record name | 1-(3-bromo-4-methoxyphenyl)-2-chloroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

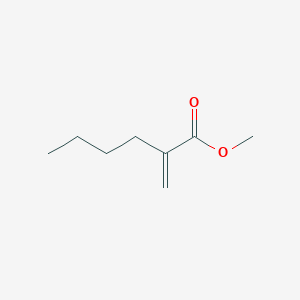

![3,9-Bis(2-carbomethoxyethyl)-2,4,8,10-tetroxaspiro[5.5]undecane](/img/structure/B3051034.png)

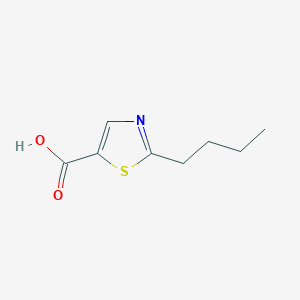

![1-(3,4-Dimethylthieno[2,3-B]thiophen-2-YL)ethan-1-one](/img/structure/B3051045.png)

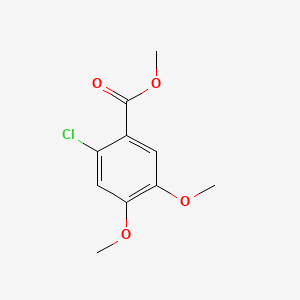

![(2E)-4-[(2,4-dichlorophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3051046.png)

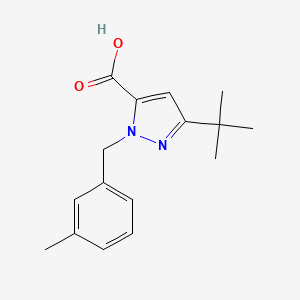

![5-(tert-butyl)-2-methyl-1-[2-(methylthio)ethyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B3051047.png)